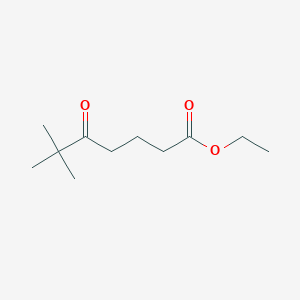

Ethyl 6,6-dimethyl-5-oxoheptanoate

CAS No.: 569685-78-5

Cat. No.: VC2283625

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 569685-78-5 |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | ethyl 6,6-dimethyl-5-oxoheptanoate |

| Standard InChI | InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3 |

| Standard InChI Key | RXCGRTUSZXCZBY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C(C)(C)C |

| Canonical SMILES | CCOC(=O)CCCC(=O)C(C)(C)C |

Introduction

Chemical Identity and Structure

Basic Properties

Ethyl 6,6-dimethyl-5-oxoheptanoate is an organic compound belonging to the class of esters, specifically a carboxylic acid ester derived from heptanoic acid. The compound is characterized by a molecular formula of C11H20O3 and has a molecular weight of 200.27 g/mol . The structure features an ethyl ester group, a ketone (oxo) functionality at the 5-position, and a tertiary carbon with two methyl groups at the 6-position. This arrangement of functional groups gives the compound its distinctive chemical properties and reactivity profile. The compound is formally identified in chemical databases and registries by its CAS number 569685-78-5, which serves as a unique identifier in the chemical literature and regulatory documents . In addition to its primary name, the compound may occasionally be referenced differently in various databases, though no common synonyms were identified in the available literature.

Structural Features

The molecular structure of Ethyl 6,6-dimethyl-5-oxoheptanoate is characterized by several key functional groups that define its chemical behavior. At one end of the molecule is an ethyl ester group (-COOC2H5), which contributes to the compound's polarity and susceptibility to nucleophilic attack. The carbon chain contains a ketone group at the 5-position, creating a carbonyl functionality that can participate in various chemical reactions including nucleophilic addition reactions. The presence of two methyl groups attached to the 6-carbon creates a tertiary carbon center, contributing to steric hindrance around this portion of the molecule. This structural arrangement differentiates it from similar compounds such as Ethyl 6-methyl-5-oxoheptanoate (CAS: 24071-98-5), which possesses only one methyl group at the 6-position instead of two . The specific arrangement of these functional groups gives rise to the compound's physical properties and chemical reactivity patterns, making it useful for particular applications in organic synthesis.

Physical Characteristics

Chemical Properties and Reactivity

Functional Group Behavior

Ethyl 6,6-dimethyl-5-oxoheptanoate contains multiple functional groups that determine its chemical behavior and reactivity profile. The ester group (-COOC2H5) is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid and ethanol. Under basic conditions, this hydrolysis would proceed via saponification, while acidic conditions would catalyze the cleavage through a different mechanism. The ketone functionality at the 5-position is an electrophilic center that can participate in nucleophilic addition reactions with various reagents including hydrazines, hydroxylamines, and other nucleophiles. The presence of acidic α-hydrogens adjacent to both the ketone and ester groups makes the compound potentially active in enolization reactions, aldol condensations, and related carbon-carbon bond-forming processes. The tertiary carbon with geminal dimethyl groups at the 6-position creates a sterically hindered environment that may influence the reaction rates and stereochemical outcomes of transformations occurring at nearby functional groups.

Comparative Reactivity

When comparing Ethyl 6,6-dimethyl-5-oxoheptanoate to structurally related compounds, several differences in reactivity can be anticipated. In contrast to Ethyl 6-methyl-5-oxoheptanoate (CAS: 24071-98-5), which has a less sterically hindered environment around the 6-position, Ethyl 6,6-dimethyl-5-oxoheptanoate likely exhibits different rates and selectivity in reactions involving the nearby ketone group . The additional methyl group increases steric bulk and may provide enhanced stability to certain reaction intermediates through hyperconjugation effects. Similarly, compared to Ethyl 5,5-dimethyl-3-oxohexanoate (CAS: 5435-91-6), the position of the ketone group and the dimethyl substitution pattern differ, leading to distinct reactivity profiles. These differences make each compound uniquely suited for specific synthetic applications where their particular steric and electronic properties can be leveraged to achieve desired transformations selectively. The reactivity differences illustrate the importance of precise structural features in determining the chemical behavior of these related compounds.

Synthesis and Production Methods

Industrial Production

Industrial production of Ethyl 6,6-dimethyl-5-oxoheptanoate likely employs optimized versions of laboratory-scale synthesis methods, adapted for larger quantities and improved efficiency. The compound is supplied commercially by several chemical manufacturers including MolCore BioPharmatech, which specializes in producing high-purity samples of this compound for the pharmaceutical and research industries . Commercial production typically requires adherence to quality control standards to ensure consistent purity levels, typically ≥95% or higher depending on the intended application . The industrial synthesis likely incorporates cost-effective starting materials and reagents, optimized reaction conditions, and efficient purification methods to make the process economically viable at scale. Based on the information from chemical suppliers, the compound appears to be manufactured under established quality systems, potentially including ISO certification, to ensure consistency across production batches . This standardization is particularly important when the compound is used as an intermediate in pharmaceutical synthesis, where impurities could negatively impact downstream processes or final product quality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume